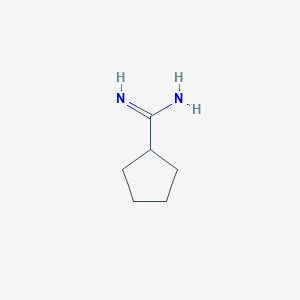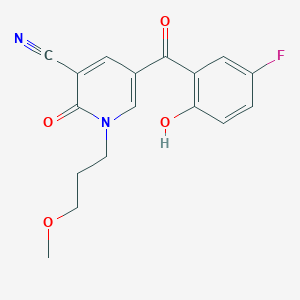
2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 51337-08-7 . It has a molecular weight of 209.62 . The IUPAC name for this compound is 2-amino-1-(3,4-difluorophenyl)ethanol hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .科学的研究の応用
Bioorganometallic Chemistry of Metallocenes
Metallocenes like molybdocene dichloride have been studied extensively for their catalytic properties in organic synthesis and polymer chemistry. Interest in their bioorganometallic chemistry stems from their antitumor properties, as demonstrated by titanocene dichloride in human clinical trials. Research on molybdocene dichloride under physiological conditions reveals its potential for forming strong complexes with deprotonated thiols in amino acids and catalyzing the hydrolysis of activated phosphate esters, hinting at mechanisms of antitumor action (Waern & Harding, 2004).
Spin Label Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC has been utilized in studies of peptides and peptide synthesis. Due to its rigid character and incorporation via a peptide bond, TOAC is instrumental in analyzing backbone dynamics and peptide secondary structure. Its applications span from EPR spectroscopy studies to interactions with membranes, proteins, and nucleic acids, highlighting the versatility of specific amino acids in biochemistry and molecular biology research (Schreier et al., 2012).
Bioremediation of DDT-Contaminated Soils
Research on the biodegradation of persistent organic pollutants, such as DDT, underscores the potential for microbial processes to remediate contaminated environments. This review discusses organisms, processes, and approaches suitable for bioremediation of DDT-contaminated soils, emphasizing the role of microorganisms in transforming DDT to reduce soil concentrations effectively and safely (Foght et al., 2001).
Environmental Remediation of Emerging Organohalides
The review on emerging organohalides, such as PFASs and HFRs, addresses their widespread environmental distribution and the strategies for their remediation. It highlights microbial reductive dehalogenation as a promising method for in situ removal of these pollutants, reflecting the importance of understanding chemical behavior and degradation mechanisms in environmental science (He et al., 2021).
作用機序
The mechanism of action of “2-Amino-1-(3,4-difluorophenyl)ethan-1-ol hydrochloride” is not fully understood. More research is needed to elucidate its exact mechanism of action.
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
2-amino-1-(3,4-difluorophenyl)ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO.ClH/c9-6-2-1-5(3-7(6)10)8(12)4-11;/h1-3,8,12H,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALUSKXGSAYYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2554757.png)



![2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2554761.png)
![1-Iodo-3-(2-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2554762.png)
![N-(2-(6-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2554764.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2554765.png)
![(E)-1-[3-[(3-Chlorophenyl)methyl]-3-hydroxypyrrolidin-1-yl]-4-(dimethylamino)but-2-en-1-one](/img/structure/B2554767.png)

![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-(phenethylamino)propan-2-ol hydrochloride](/img/structure/B2554771.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2554779.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B2554780.png)